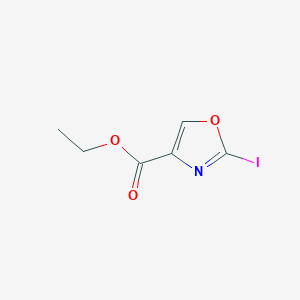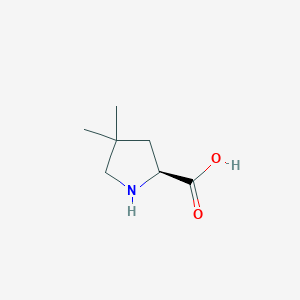
2-(2,6-Difluorophenyl)-2-methylpropan-1-amine
Overview
Description
The compound “2-(2,6-Difluorophenyl)-2-methylpropan-1-amine” is a fluorinated aromatic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these acetamides are crucial for their potential biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures .
Scientific Research Applications
Magnetic Relaxation in Iron(II) Pyrrolide Complexes
A study by Harman et al. (2010) explored trigonal pyramidal iron(II) complexes supported by tris(pyrrolyl-α-methyl)amine ligands, including a derivative with 2,6-difluorophenyl. These complexes demonstrated large, uniaxial zero-field splitting parameters, indicating strong axial magnetic anisotropy. This has implications for understanding the ligand field's influence on magnetic behavior in such complexes (Harman et al., 2010).
Aminolysis in Organic Chemistry
Novakov et al. (2017) investigated the aminolysis of a compound structurally related to 2-(2,6-Difluorophenyl)-2-methylpropan-1-amine. The study found that reactions were successful under specific conditions, providing insights into the reactivity of similar compounds (Novakov et al., 2017).
Schiff Base Compounds
Leçe et al. (2008) examined compounds like 2-(2,6-Difluorophenyl)-2-methylpropan-1-amine as corrosion inhibitors. They found that introducing heteroatoms into the structure significantly influences inhibitor properties, enhancing their efficiency (Leçe et al., 2008).
CO2 Capture and Amine Degradation
Gouedard et al. (2012) reviewed amine degradation in CO2 capture, focusing on amines like 2-amino-2-methylpropan-1-ol, closely related to our compound of interest. The study highlights the complexity of degradation processes and the need for further investigation in this area (Gouedard et al., 2012).
Gas Separation Applications
A study by Fang et al. (2000) on hyperbranched polyimides involved compounds similar to 2-(2,6-Difluorophenyl)-2-methylpropan-1-amine, emphasizing the potential of these materials in gas separation technologies (Fang et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,6-difluorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPVZYAFHJMXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)-2-methylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1394229.png)
![Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394232.png)







![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)

![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)